Diethylsulfamide
CAS No.: 4841-33-2
Cat. No.: VC2527046
Molecular Formula: C4H12N2O2S
Molecular Weight: 152.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4841-33-2 |
|---|---|
| Molecular Formula | C4H12N2O2S |
| Molecular Weight | 152.22 g/mol |
| IUPAC Name | [ethyl(sulfamoyl)amino]ethane |
| Standard InChI | InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) |
| Standard InChI Key | YDQUCWMQMWNPLR-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)N |
| Canonical SMILES | CCN(CC)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Diethylsulfamide features a central sulfonamide group with two ethyl substituents on the nitrogen atom. This N,N-diethyl substitution pattern creates a tertiary sulfonamide structure, distinguishing it from primary or secondary sulfonamides that contain one or more hydrogen atoms attached to the nitrogen. The absence of N-H bonds in diethylsulfamide impacts its hydrogen bonding capabilities, potentially affecting its solubility profile and interactions with proteins and other biomolecules.
Physical and Chemical Properties
Diethylsulfamide typically exists as a solid at room temperature, with physical properties that reflect its molecular structure. The diethyl substitution increases the lipophilicity of the molecule compared to unsubstituted sulfonamides, potentially enhancing its ability to cross cell membranes.
From a chemical reactivity perspective, diethylsulfamide exhibits characteristics typical of tertiary sulfonamides:
-
The sulfonyl group (SO₂) acts as an electron-withdrawing entity, influencing the electronic distribution across the molecule
-
The absence of N-H bonds eliminates certain hydrogen-bond donor capabilities present in primary and secondary sulfonamides
-
The ethyl groups contribute to steric effects that may influence interactions with enzymes and receptor binding sites
The presence of the sulfonamide group confers stability against hydrolysis under physiological conditions, an important property for potential pharmaceutical applications .
Synthesis Methods
Traditional Synthesis Routes
The synthesis of diethylsulfamide typically follows established routes for sulfonamide preparation, with modifications to incorporate the diethyl substitution pattern. The classical approach involves the reaction of a sulfonyl chloride with diethylamine under basic conditions, as represented by the following general reaction:
RSO₂Cl + HN(CH₂CH₃)₂ → RSO₂N(CH₂CH₃)₂ + HCl
This nucleophilic substitution reaction proceeds through the attack of the diethylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the displacement of the chloride leaving group . Base is typically added to neutralize the hydrogen chloride byproduct, preventing protonation of the amine that would reduce its nucleophilicity.
Agricultural and Industrial Applications
Sulfonamides find application in agricultural settings as fungicides, herbicides, and plant growth regulators . The specific properties of diethylsulfamide may make it suitable for similar applications, though targeted studies would be necessary to establish its efficacy and safety profile in these contexts.
In industrial settings, sulfonamide derivatives serve as intermediates in the synthesis of various chemical products, including dyes, pigments, and specialty chemicals. The diethyl substitution pattern of diethylsulfamide potentially offers unique properties for such applications.
Structure-Activity Relationship Analysis
Comparative Analysis with Related Compounds
Understanding diethylsulfamide's properties in relation to structurally similar compounds provides insight into structure-activity relationships within this chemical class. The following table presents a comparative analysis of diethylsulfamide with related sulfonamide derivatives:
| Compound | Structural Features | Expected Biological Properties |
|---|---|---|
| Diethylsulfamide | N,N-diethyl substitution | Moderate lipophilicity, potential antimicrobial activity |
| Dimethylsulfonamide | N,N-dimethyl substitution | Lower lipophilicity than diethyl analog, different receptor binding profile |
| Unsubstituted sulfonamide | Primary sulfonamide (NH₂) | Higher hydrogen bond donor capacity, different solubility profile |
| N,N-diethyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide | Diethyl groups with hydrazinecarbonyl functionality | Enhanced biological activity against bacterial strains and cancer cells |
This comparison illustrates how structural modifications affect physical properties and biological activities of sulfonamide derivatives, with diethylsulfamide occupying a specific niche within this chemical space.
Molecular Interactions
The biological activity of diethylsulfamide likely depends on specific molecular interactions with target proteins. For sulfonamides that act as antimicrobials, the key interaction involves mimicking p-aminobenzoic acid (PABA) and competitively binding to dihydropteroate synthetase . The diethyl substitution may influence:
-
Binding affinity to target enzymes
-
Membrane permeability and tissue distribution
-
Metabolic stability and elimination pathways
-
Off-target interactions with other biological molecules
Future Research Directions
Research on diethylsulfamide could productively focus on several areas:
-
Detailed Structure-Property Relationships: Systematic studies comparing diethylsulfamide with other N-substituted sulfonamides to establish clear structure-property relationships
-
Optimized Synthetic Routes: Development of green chemistry approaches for more efficient and environmentally friendly synthesis of diethylsulfamide and derivatives
-
Biological Activity Screening: Comprehensive evaluation of antimicrobial, enzyme inhibitory, and potential anticancer activities, with comparison to established sulfonamide drugs
-
Formulation Studies: Investigation of optimal formulation strategies for potential pharmaceutical or agricultural applications
-
Toxicological Assessment: Detailed studies on acute and chronic toxicity, metabolism, and potential environmental impacts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume